molecular formula C14H24N2O2 B12898135 N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide CAS No. 57067-77-3

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide

Cat. No.: B12898135
CAS No.: 57067-77-3
M. Wt: 252.35 g/mol
InChI Key: BJHKZNNKWMESRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is a chemical compound with the molecular formula C13H22N2O2 It belongs to the class of oxazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoyl chloride with N-butyl-4-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexanoyl chloride+N-butyl-4-methyloxazoleBaseN-Butyl-N-(4-methyloxazol-2-yl)hexanamide+HCl\text{Hexanoyl chloride} + \text{N-butyl-4-methyloxazole} \xrightarrow{\text{Base}} \text{N-Butyl-N-(4-methyloxazol-2-yl)hexanamide} + \text{HCl} Hexanoyl chloride+N-butyl-4-methyloxazoleBase​N-Butyl-N-(4-methyloxazol-2-yl)hexanamide+HCl

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated amides.

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Butyl-N-(4-methyloxazol-2-yl)hexanamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its anti-allergic properties are attributed to the inhibition of the immunological release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized cells . This inhibition prevents the cascade of events leading to allergic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

57067-77-3

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide

InChI

InChI=1S/C14H24N2O2/c1-4-6-8-9-13(17)16(10-7-5-2)14-15-12(3)11-18-14/h11H,4-10H2,1-3H3

InChI Key

BJHKZNNKWMESRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCCC)C1=NC(=CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.